molecular formula C13H19Cl2N B2699507 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride CAS No. 70167-24-7

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride

Cat. No.: B2699507
CAS No.: 70167-24-7
M. Wt: 260.2
InChI Key: FBJRFLIWGUMGIT-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexane ring, which is further bonded to an amine group and hydrochloride.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 1-[(4-Chlorophenyl)methyl]cyclohexan-1-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    Ketamine: A well-known anesthetic and analgesic with a similar cyclohexanone structure but different substituents.

    Phencyclidine (PCP): Another compound with a cyclohexane ring and amine group, known for its dissociative anesthetic properties.

    Methoxetamine (MXE): A derivative of ketamine with additional methoxy groups, used for its psychoactive effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13;/h4-7H,1-3,8-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRFLIWGUMGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70167-24-7
Record name 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride
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